molecular formula C10H17N3 B2817530 2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole CAS No. 1604422-76-5

2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole

Cat. No.: B2817530
CAS No.: 1604422-76-5
M. Wt: 179.267
InChI Key: UFCIBZMBMGFIJG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a pyrrolidine moiety

Scientific Research Applications

2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable electrophile, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or erbium triflate, and the reactions are carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for large-scale production. These methods often employ continuous flow reactors and other advanced technologies to ensure efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole is unique due to the presence of the pyrrolidine moiety, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

2-ethyl-1-[[(2R)-pyrrolidin-2-yl]methyl]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-10-12-6-7-13(10)8-9-4-3-5-11-9/h6-7,9,11H,2-5,8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCIBZMBMGFIJG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC=CN1C[C@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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